

Introduction: The Strategic Role of Functionalized Boronic Acids in Modern Synthesis

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Compound of Interest

Compound Name:	(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid
Cat. No.:	B3022336

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Boronic acids have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[\[1\]](#)[\[2\]](#) This reaction facilitates the efficient formation of carbon-carbon bonds, a fundamental transformation for constructing the complex molecular frameworks of pharmaceuticals, agrochemicals, and advanced materials.[\[2\]](#)[\[3\]](#)

Among the vast array of available boronic acids, **(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid** stands out as a highly functionalized and versatile building block. Its unique structure, featuring a reactive boronic acid moiety ortho to a bulky, electron-withdrawing morpholinosulfonyl group and para to an electron-donating methoxy group, offers chemists a powerful tool for introducing complex functionality. The morpholinosulfonyl group, in particular, can enhance aqueous solubility and metabolic stability, making this reagent exceptionally valuable in drug discovery programs.[\[3\]](#) This guide provides a detailed examination of this reagent, focusing on its properties and providing robust protocols for its application in Suzuki-Miyaura cross-coupling reactions.

Compound Profile and Physicochemical Properties

Understanding the inherent properties of **(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid** is critical for its effective application. The interplay between its functional groups dictates

its reactivity, stability, and handling requirements.

Property	Value	Source
CAS Number	1100095-14-4	[3][4]
Molecular Formula	C ₁₁ H ₁₆ BNO ₆ S	[4][5]
Molecular Weight	301.1 g/mol	[5]
Melting Point	270-276 °C	[4]
Appearance	White to off-white solid	N/A
Storage	2-8°C, under inert atmosphere	[3]

Structural Influence on Reactivity:

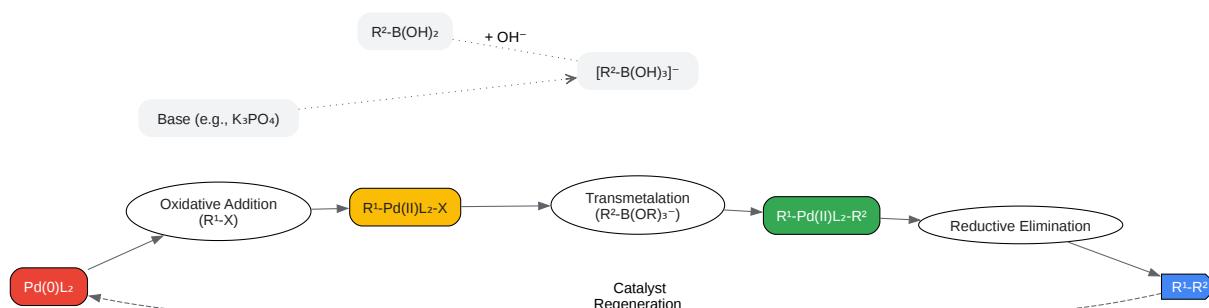
- Boronic Acid Moiety (-B(OH)₂): This is the primary reactive site, participating in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
- Methoxy Group (-OCH₃): As an electron-donating group, it increases electron density on the phenyl ring, which can influence the rate of oxidative addition and other steps in the catalytic cycle.
- Morpholinosulfonyl Group (-SO₂-Morpholine): This is a key feature. As a sterically bulky and electron-withdrawing group, it can significantly impact the boronic acid's reactivity. Its presence may necessitate more active catalyst systems or elevated temperatures to overcome steric hindrance. Furthermore, the sulfonamide functionality is a common pharmacophore, and its inclusion can impart desirable pharmacokinetic properties to the final coupled product.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for this boronic acid, enabling the synthesis of complex biaryl structures. The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

A critical aspect of the Suzuki-Miyaura reaction is the activation of the boronic acid by a base. The base converts the neutral boronic acid into a more nucleophilic boronate species, which is essential for the transmetalation step to proceed efficiently.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of **(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid** with a generic aryl bromide.

Workflow Overview

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology

Materials:

- **(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid** (1.2 mmol, 361 mg)
- Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol, 187 mg)
- Potassium Phosphate (K_3PO_4) (3.0 mmol, 637 mg)
- Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.03 mmol, 35 mg)
- 1,4-Dioxane (8 mL, anhydrous)
- Deionized Water (2 mL)

Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add **(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid**, the aryl bromide, potassium phosphate, and $Pd(PPh_3)_4$.
- Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
- Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with inert gas for 15-20 minutes. Add the 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
- Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. The mixture will typically become a dark, heterogeneous slurry.
- Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed.
- Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

- **Washing:** Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Optimization and Mechanistic Considerations

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The electron-withdrawing nature and steric bulk of the morpholinosulfonyl group may require specific conditions for optimal yield.

Parameter Selection and Impact on Yield

The choice of base is particularly critical. Strong, non-nucleophilic inorganic bases are generally preferred as they effectively promote the formation of the boronate anion without causing degradation of the catalyst or substrates.^[7]

Entry	Base	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Typical Yield (%)
1	K_3PO_4	$\text{Pd}(\text{PPh}_3)_4$ (3%)	Dioxane/ H_2O (4:1)	90	12	85-95
2	Cs_2CO_3	$\text{Pd}(\text{PPh}_3)_4$ (3%)	Dioxane/ H_2O (4:1)	90	12	80-90
3	K_2CO_3	$\text{Pd}(\text{PPh}_3)_4$ (3%)	Dioxane/ H_2O (4:1)	90	18	70-85
4	K_3PO_4	$\text{Pd}(\text{OAc})_2$ (2%) + SPhos (4%)	Toluene/ H_2O (5:1)	100	10	>90

Yields are illustrative and highly dependent on the specific aryl halide coupling partner.

Causality Behind Experimental Choices:

- Catalyst System: While $\text{Pd}(\text{PPh}_3)_4$ is a robust, general-purpose catalyst, more challenging couplings (e.g., with sterically hindered or electron-rich aryl chlorides) may benefit from more active catalysts generated *in situ* from a palladium(II) source like $\text{Pd}(\text{OAc})_2$ and a specialized phosphine ligand (e.g., SPhos, XPhos). These bulky, electron-rich ligands accelerate both the oxidative addition and reductive elimination steps.
- Base Strength: Potassium phosphate (K_3PO_4) is often superior for substrates like this one. It is sufficiently basic to form the active boronate species but generally does not promote side reactions like catalyst decomposition or hydrolysis of sensitive functional groups.^[7]
- Solvent Choice: The dioxane/water system is effective for dissolving both the organic reagents and the inorganic base, creating a productive biphasic environment for the reaction to occur. Anhydrous conditions with organic bases are also possible but are typically less general.

Conclusion

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is a valuable and strategic building block for synthetic chemists, particularly those in pharmaceutical and materials science research. Its pre-installed functionality allows for the direct incorporation of a methoxy- and morpholinosulfonyl-substituted phenyl ring via the highly reliable and versatile Suzuki-Miyaura cross-coupling reaction. By understanding the interplay of its functional groups and carefully selecting the catalyst, base, and solvent system, researchers can effectively leverage this reagent to construct complex molecular architectures with high efficiency and predictability.

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